L-Lysine monohydrate
Overview
Description
L-Lysine hydrate is a form of the essential amino acid L-Lysine, which is crucial for human health. It is commonly found in proteins and is vital for growth, tissue repair, and the production of various enzymes and hormones. The hydrate form of L-Lysine includes water molecules in its crystalline structure, enhancing its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Lysine hydrate can be synthesized through microbial fermentation processes. The primary method involves the fermentation of sugarcane molasses using strains of Corynebacterium glutamicum. This process includes two stages: the dynamic analysis of the fermentation reactor and the industrial production process .
Industrial Production Methods: Industrial production of L-Lysine hydrate typically involves direct fermentation. This method employs auxotrophic mutants of Corynebacterium glutamicum, which are deficient in certain amino acids, to produce L-Lysine from carbohydrates. The fermentation process is regulated by feedback inhibition mechanisms to maximize yield .
Chemical Reactions Analysis
Types of Reactions: L-Lysine hydrate undergoes various chemical reactions, including:
Oxidation: L-Lysine can be oxidized to form L-lysine oxidase.
Reduction: Reduction reactions can convert L-Lysine into other amino acids.
Substitution: Substitution reactions can modify the amino group or carboxyl group of L-Lysine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation Products: L-lysine oxidase.
Reduction Products: Various amino acids.
Substitution Products: Modified lysine derivatives.
Scientific Research Applications
L-Lysine hydrate has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a substrate in enzymatic reactions.
Biology: Essential for protein synthesis and cellular metabolism.
Medicine: Used in nutritional supplements to promote growth and tissue repair.
Industry: Utilized in the production of animal feed, food additives, and pharmaceuticals.
Mechanism of Action
L-Lysine hydrate exerts its effects through several mechanisms:
Protein Synthesis: It is incorporated into proteins during translation.
Enzyme Activity: Acts as a substrate for enzymes like L-lysine oxidase.
Cellular Metabolism: Involved in the production of carnitine, which is essential for fatty acid metabolism.
Interaction with Arginine: Competes with arginine for binding sites, which can inhibit the uptake of arginine and affect various metabolic pathways.
Comparison with Similar Compounds
L-Arginine: Another essential amino acid involved in protein synthesis and cellular metabolism.
L-Histidine: Essential for growth and tissue repair, similar to L-Lysine.
L-Threonine: Plays a role in protein synthesis and immune function.
Comparison:
L-Lysine vs. L-Arginine: Both are essential amino acids, but L-Lysine is more involved in collagen synthesis and calcium absorption, while L-Arginine is crucial for nitric oxide production and immune function.
L-Lysine vs. L-Histidine: L-Lysine is more involved in tissue repair and growth, whereas L-Histidine is important for the production of histamine and maintaining the myelin sheath.
L-Lysine vs. L-Threonine: L-Lysine is essential for protein synthesis and tissue repair, while L-Threonine is vital for immune function and the production of glycine and serine.
L-Lysine hydrate stands out due to its unique role in protein synthesis, tissue repair, and its potential antiviral properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRUTVAFDWTKGD-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192769 | |
Record name | Lysine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39665-12-8, 199926-21-1 | |
Record name | L-Lysine, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39665-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lysine, hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199926-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysine monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039665128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lysine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Lysine, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYSINE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7625B974U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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